molecular formula C17H16N2O2S B214805 N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide

Numéro de catalogue B214805
Poids moléculaire: 312.4 g/mol
Clé InChI: UIVLQHRJGMAQBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide, also known as CP-690,550, is a synthetic small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This drug belongs to the class of Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system.

Mécanisme D'action

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide works by selectively inhibiting the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines that are important for the activation and proliferation of immune cells. By blocking these enzymes, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide reduces the production of cytokines and thereby suppresses the immune response that is responsible for the development of autoimmune diseases.
Biochemical and physiological effects:
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. In vitro studies have demonstrated that this drug inhibits the proliferation and activation of T cells, B cells, and natural killer cells by blocking the signaling pathways of cytokines that are involved in their activation. In addition, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, which are known to play a crucial role in the pathogenesis of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has several advantages as a tool for studying the role of JAK enzymes in the signaling pathways of cytokines. This drug has high selectivity for JAK1 and JAK3 enzymes, which allows for the specific inhibition of these enzymes without affecting other signaling pathways. In addition, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has good bioavailability and pharmacokinetic properties, which make it suitable for use in animal models and clinical trials.
However, there are also some limitations associated with the use of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in lab experiments. This drug has been shown to have off-target effects on other enzymes such as JAK2 and Tyk2, which may affect the interpretation of the results. In addition, the long-term safety and efficacy of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in humans are still being evaluated, and there may be potential side effects that have not yet been identified.

Orientations Futures

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still many questions that need to be addressed in future research. Some of the future directions for the study of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide include:
1. Investigating the long-term safety and efficacy of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in humans.
2. Identifying the optimal dosage and treatment duration for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in different autoimmune diseases.
3. Studying the potential off-target effects of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide on other signaling pathways.
4. Developing new JAK inhibitors with improved selectivity and safety profiles.
5. Investigating the role of JAK enzymes in other diseases such as cancer and infectious diseases.
In conclusion, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide is a promising drug that has been developed for the treatment of autoimmune diseases. This drug works by selectively inhibiting the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines that are important for the activation and proliferation of immune cells. Although there are still some limitations associated with the use of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in lab experiments, this drug has the potential to be a valuable tool for studying the role of JAK enzymes in the immune system and for the development of new therapies for autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide involves several steps, starting from the reaction of 2-m-tolyloxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid to form the desired amide product. The final compound is obtained by recrystallization and purification.

Applications De Recherche Scientifique

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that this drug inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases by promoting the proliferation and activation of immune cells such as T cells, B cells, and natural killer cells.

Propriétés

Nom du produit

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide

Formule moléculaire

C17H16N2O2S

Poids moléculaire

312.4 g/mol

Nom IUPAC

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H16N2O2S/c1-11-4-2-5-12(8-11)21-10-16(20)19-17-14(9-18)13-6-3-7-15(13)22-17/h2,4-5,8H,3,6-7,10H2,1H3,(H,19,20)

Clé InChI

UIVLQHRJGMAQBT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

SMILES canonique

CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.